Infigratinib Phosphate: A Technical Overview of FGFR1, FGFR2, and FGFR3 Binding Affinity
Infigratinib Phosphate: A Technical Overview of FGFR1, FGFR2, and FGFR3 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of infigratinib phosphate, a potent and selective ATP-competitive tyrosine kinase inhibitor, for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Infigratinib is a crucial therapeutic agent in oncology, particularly for cancers driven by aberrant FGFR signaling.[1][2][3] This document outlines the quantitative binding affinities, the experimental methodologies used to determine these values, and the core signaling pathways affected.
Quantitative Binding Affinity of Infigratinib
Infigratinib demonstrates high potency and selectivity for FGFR1, FGFR2, and FGFR3.[4] Its affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Data from both biochemical and cellular assays consistently show that infigratinib inhibits these receptors at low nanomolar concentrations.
Table 1: Biochemical Assay Data
Biochemical assays measure the direct inhibitory effect of infigratinib on the kinase activity of isolated FGFR enzymes.
| Target Receptor | IC50 (nM) | Reference |
| FGFR1 | 0.9 | [5][6][7][8] |
| FGFR2 | 1.4 | [5][6][7][8] |
| FGFR3 | 1.0 | [5][6][7][8][9] |
Table 2: Cellular Assay Data
Cellular assays assess the inhibitory effect of infigratinib on FGFR autophosphorylation and cell proliferation in a cellular context, providing a more physiologically relevant measure of potency.
| Assay Type | Cell Line | Target Receptor | IC50 (nM) | Reference |
| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR1 | 6.5 | [5] |
| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR2 | 5.8 | [5] |
| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR3 | 5.8 | [5] |
| Cell Proliferation | BaF3 (expressing FGFR) | FGFR1 | 10 | [6] |
| Cell Proliferation | BaF3 (expressing FGFR) | FGFR2 | 11 | [6] |
| Cell Proliferation | BaF3 (expressing FGFR) | FGFR3 | 14 | [6] |
Note: Infigratinib shows significantly less potency against FGFR4, with reported IC50 values of 60-61 nM in biochemical assays and 392 nM in cellular proliferation assays, highlighting its selectivity for FGFR1-3.[5][6][7][8][10]
Experimental Protocols
The binding affinities detailed above were determined using standardized biochemical and cellular assays.
Biochemical Kinase Assays
These assays quantify the direct inhibition of FGFR kinase activity by infigratinib in a cell-free system.
Objective: To measure the IC50 value of infigratinib against isolated FGFR1, FGFR2, and FGFR3 kinase domains.
Methodology:
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Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are purified. A generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr peptide) is prepared.
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Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.
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Inhibitor Addition: Infigratinib is added to the reaction mixture across a range of concentrations. A control reaction with a vehicle (like DMSO) is run in parallel.
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Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) to allow for substrate phosphorylation.
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Detection and Quantification: The level of substrate phosphorylation is measured. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or more commonly, using fluorescence-based or luminescence-based assays that detect the amount of ADP produced or use specific antibodies to detect the phosphorylated substrate.
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Data Analysis: The percentage of inhibition for each infigratinib concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Autophosphorylation Assays
These assays measure the ability of infigratinib to inhibit the phosphorylation of the FGFR itself within a living cell, which is a critical step in receptor activation.
Objective: To determine the IC50 of infigratinib for inhibiting ligand-induced FGFR autophosphorylation in cells.
Methodology:
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Cell Culture and Transfection: A suitable cell line, such as HEK-293, is cultured.[6] Cells are then transfected with expression vectors for a specific FGFR (e.g., FGFR1, FGFR2, or FGFR3).
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Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours to reduce baseline receptor tyrosine kinase activity.
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Inhibitor Treatment: Cells are pre-incubated with various concentrations of infigratinib or a vehicle control.
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Ligand Stimulation: Cells are stimulated with a relevant fibroblast growth factor (FGF) ligand to induce receptor dimerization and autophosphorylation.
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Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.
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Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated FGFR (p-FGFR). A second antibody for total FGFR is used as a loading control.
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Detection and Analysis: The signal from the p-FGFR antibody is detected (e.g., via chemiluminescence) and quantified. The ratio of p-FGFR to total FGFR is calculated for each concentration of infigratinib. The IC50 value is determined from the dose-response curve.
FGFR Signaling Pathway and Mechanism of Inhibition
FGFRs are receptor tyrosine kinases that play a crucial role in normal cellular processes, including proliferation, differentiation, and survival.[4][11][12] In many cancers, genetic alterations such as fusions, mutations, or amplifications lead to constitutive activation of the FGFR signaling pathway, driving tumor growth.[1][11]
Upon binding of an FGF ligand, the FGFR dimerizes, leading to the trans-autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate key downstream pathways.[13][14][15] Infigratinib acts as an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR kinase domain.[1][3][16] This action blocks autophosphorylation and prevents the activation of downstream signaling cascades, thereby inhibiting the proliferation of malignant cells.[3][11]
References
- 1. What is Infigratinib used for? [synapse.patsnap.com]
- 2. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 3. nbinno.com [nbinno.com]
- 4. qedtx.com [qedtx.com]
- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
